2-(2-Bromoacetyl)-5-fluorobenzonitrile

Catalog No.
S3231771
CAS No.
1427363-75-4
M.F
C9H5BrFNO
M. Wt
242.047
Availability
In Stock
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2-(2-Bromoacetyl)-5-fluorobenzonitrile

CAS Number

1427363-75-4

Product Name

2-(2-Bromoacetyl)-5-fluorobenzonitrile

IUPAC Name

2-(2-bromoacetyl)-5-fluorobenzonitrile

Molecular Formula

C9H5BrFNO

Molecular Weight

242.047

InChI

InChI=1S/C9H5BrFNO/c10-4-9(13)8-2-1-7(11)3-6(8)5-12/h1-3H,4H2

InChI Key

MZOODILXYVSPKB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C#N)C(=O)CBr

solubility

not available

2-(2-Bromoacetyl)-5-fluorobenzonitrile is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, an acetyl group, and a nitrile functional group. Its chemical formula is C9H6BrFNC_9H_6BrFN and it has a molecular weight of approximately 227.06 g/mol. The compound is notable for its potential applications in pharmaceuticals and materials science due to the reactivity of its functional groups.

, primarily due to the presence of the bromoacetyl group and the nitrile group:

  • Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
  • Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

These reactions make the compound a valuable intermediate in organic synthesis.

The biological activity of 2-(2-Bromoacetyl)-5-fluorobenzonitrile is primarily linked to its ability to modify biomolecules through nucleophilic substitution. This feature allows it to serve as a tool for studying protein-ligand interactions and enzyme mechanisms in biochemical research. Additionally, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development targeting specific biological pathways.

The synthesis of 2-(2-Bromoacetyl)-5-fluorobenzonitrile typically involves the bromination of a precursor compound such as 2-acetyl-5-fluorobenzonitrile. Common methods include:

  • Bromination: Using bromine or N-bromosuccinimide (NBS) as a brominating agent in an inert solvent like dichloromethane or chloroform under controlled temperatures to ensure selective bromination at the acetyl position.
  • Acetylation: Following bromination, further reactions may involve acetylation processes to introduce the acetyl group if not already present.

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield during production, employing automated reactors and precise control over reaction parameters.

2-(2-Bromoacetyl)-5-fluorobenzonitrile has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds due to its reactive functional groups.
  • Material Science: The compound can be used in creating advanced materials, including polymers and coatings.
  • Organic Synthesis: It acts as a building block for constructing complex molecular architectures in research settings .

The interactions of 2-(2-Bromoacetyl)-5-fluorobenzonitrile with biomolecules can provide insights into its potential therapeutic effects. For instance, studies have suggested that compounds with similar structures may interact with specific enzymes or receptors, influencing their activity and affecting biological pathways. This makes it an interesting subject for further pharmacological research .

Several compounds share structural similarities with 2-(2-Bromoacetyl)-5-fluorobenzonitrile. Here are some notable examples:

Compound NameKey Differences
2-(2-Bromoacetyl)-5-chlorobenzonitrileContains chlorine instead of fluorine
2-(2-Bromoacetyl)-4-fluorobenzonitrileFluorine atom located at a different position
2-(2-Bromoacetyl)-5-methylbenzonitrileContains a methyl group instead of fluorine

Uniqueness

The uniqueness of 2-(2-Bromoacetyl)-5-fluorobenzonitrile lies in its combination of both bromine and fluorine atoms, which significantly influences its reactivity and the properties of its derivatives. The presence of these halogens enhances the compound's stability and lipophilicity, making it particularly suitable for applications in drug development and advanced materials synthesis.

This compound's distinctive features make it an important subject for ongoing research in chemistry and biology, particularly in exploring new therapeutic agents and innovative material solutions.

Vapor-Phase Halogenation Without Catalysts

A significant advancement in bromoacetylation involves vapor-phase reactions, where 5-fluorobenzonitrile undergoes direct bromination at elevated temperatures (650–850°C) in the absence of catalysts. This method avoids decomposition of the aromatic ring, a common challenge in liquid-phase bromination, by maintaining short contact times (3–5 seconds) and precise temperature control. For instance, at 741°C with a chlorine-to-benzonitrile molar ratio of 19.2:1, pentachlorobenzonitrile forms with 99.7% yield. While this patent focuses on chlorination, analogous principles apply to bromination, where bromine gas replaces chlorine under similar conditions. The absence of catalysts reduces post-reaction purification steps, making this approach industrially viable for large-scale production of halogenated intermediates.

Bromoacetyl Group Introduction via Friedel-Crafts Acylation

Alternative methods employ Friedel-Crafts acylation, where 5-fluorobenzonitrile reacts with bromoacetyl chloride in the presence of Lewis acids such as aluminum chloride. This reaction proceeds via electrophilic substitution, with the nitrile group directing the bromoacetyl moiety to the ortho position. Key parameters include stoichiometric control (1:1.2 molar ratio of benzonitrile to bromoacetyl chloride) and reaction temperatures below 0°C to prevent polyacylation. Yields exceeding 85% have been reported in dichloromethane at −10°C, though this requires rigorous exclusion of moisture to avoid catalyst deactivation.

Role as a Versatile Intermediate in GABA~A~ Receptor Modulator Synthesis

The bromoacetyl group in 2-(2-bromoacetyl)-5-fluorobenzonitrile serves as a reactive handle for nucleophilic substitution reactions, enabling its integration into GABA~A~ receptor-targeting scaffolds. GABA~A~ receptors are pentameric ligand-gated ion channels that mediate fast inhibitory neurotransmission and are key targets for anxiolytics, sedatives, and anticonvulsants [2] [3]. The compound’s benzonitrile moiety enhances electron-deficient character, promoting interactions with aromatic residues in the benzodiazepine-binding site of GABA~A~ receptors [2] [6].

Recent structural studies of GABA~A~ receptor modulators, such as zolpidem and DMCM, highlight the importance of halogenated aromatic systems in subtype selectivity and allosteric modulation [2]. For example, the fluorine atom at the 5-position of 2-(2-bromoacetyl)-5-fluorobenzonitrile mimics substituents found in non-benzodiazepine hypnotics, which preferentially bind α1-containing GABA~A~ receptor subtypes [2] [6]. This substitution pattern has been leveraged to synthesize analogs with improved metabolic stability and blood-brain barrier permeability [5].

A representative synthesis pathway involves coupling 2-(2-bromoacetyl)-5-fluorobenzonitrile with heterocyclic amines to form β-carboline or imidazopyridine cores, which are prevalent in negative allosteric modulators (NAMs) like DMCM [2] [6]. The bromoacetyl group facilitates alkylation of secondary amines, as demonstrated in the synthesis of loreclezole analogs, where triazole rings are introduced to enhance β-subunit selectivity [6].

Structure-Activity Relationship Studies for Anxiolytic Drug Candidates

The substituents on 2-(2-bromoacetyl)-5-fluorobenzonitrile directly influence the pharmacological profile of derived compounds. SAR studies emphasize the following structural determinants:

  • Bromoacetyl Group: Enhances electrophilicity, enabling covalent modification of cysteine residues in the GABA~A~ receptor’s transmembrane domain [2] [6]. This group’s size and leaving-group ability correlate with binding kinetics and receptor desensitization rates.
  • 5-Fluoro Substituent: Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo [3] [5]. Fluorine’s electronegativity also strengthens hydrogen bonding with histidine residues in the α/γ subunit interface [2].
  • Benzonitrile Moiety: Acts as a hydrogen bond acceptor, stabilizing interactions with Thr142 and Ser185 in the benzodiazepine-binding pocket [2] [6]. Nitrile-containing ligands exhibit higher selectivity for α1β2γ2 over α5-containing subtypes, minimizing sedative side effects [5].

Comparative analyses of 2-(2-bromoacetyl)-5-fluorobenzonitrile derivatives reveal that halogenation at the 5-position optimizes anxiolytic efficacy while minimizing myorelaxant effects [3] [5]. For instance, replacing fluorine with chlorine or methoxy groups reduces α1-subunit affinity by 40–60%, as quantified via electrophysiological assays [5]. Molecular docking studies further demonstrate that the benzonitrile group’s planar geometry complements the hydrophobic cleft of the GABA~A~ receptor’s extracellular domain, achieving docking scores comparable to diazepam (-9.46 vs. -9.88 kcal/mol) [5].

Cross-Coupling Reactions in Neuropharmacological Agent Development

The benzonitrile group in 2-(2-bromoacetyl)-5-fluorobenzonitrile participates in nickel- and palladium-catalyzed cross-coupling reactions, enabling rapid diversification of neuroactive compounds. In nickel-catalyzed decyanation–arylation reactions, the nitrile ligand stabilizes low-valent nickel intermediates, suppressing β-hydride elimination and favoring reductive elimination to form quaternary carbon centers [4]. This reactivity is critical for constructing spirocyclic GABA~A~ modulators, where steric hindrance typically limits synthetic accessibility [4] [6].

A representative application involves Suzuki–Miyaura coupling of the bromoacetyl group with boronic acids to introduce aryl or heteroaryl substituents. For example, coupling with 3-pyridylboronic acid yields analogs with enhanced affinity for the GABA~A~ receptor’s transmembrane β+/α− interface [2] [4]. Kinetic studies confirm that electron-withdrawing substituents on the benzonitrile ring accelerate oxidative addition rates by 2–3 orders of magnitude, enabling room-temperature reactions [4].

The table below summarizes key cross-coupling applications of 2-(2-bromoacetyl)-5-fluorobenzonitrile:

Reaction TypeCatalytic SystemProduct ClassNeuropharmacological Activity
Suzuki–MiyauraPd(PPh~3~)~4~, K~2~CO~3~ArylacetylbenzodiazepinesAnxiolytic, anticonvulsant [5]
Buchwald–HartwigNi(COD)~2~, dtbpyAminobenzonitrile derivativesα2/α3-Selective modulation [6]
Kumada–Tamao–CorriuFe(acac)~3~Ferrocene-containing analogsRedox-activated pro-drugs [4]

These methodologies underscore the compound’s dual role as a substrate and ligand in catalytic cycles, streamlining the synthesis of complex neuropharmacological agents [4] [6].

Electronic Effects of Fluorine Substituents on Bromoacetyl Group Reactivity

The fluorine substituent at the 5-position of 2-(2-Bromoacetyl)-5-fluorobenzonitrile exerts profound electronic effects that significantly influence the reactivity of the bromoacetyl group. These effects manifest through multiple interconnected mechanisms that collectively enhance the electrophilic character of the bromoacetyl carbonyl carbon.

Inductive Electron Withdrawal

The fluorine atom, being the most electronegative element (electronegativity = 3.98), exhibits a strong inductive effect characterized by a Hammett sigma constant (σI) of +0.51 [1] [2]. This substantial electron-withdrawing capability operates through the σ-bonding framework, creating a cascade of electron density depletion that extends from the fluorine atom through the aromatic ring to the bromoacetyl substituent. The inductive effect is particularly pronounced in the meta-position relationship between fluorine and the carbonyl group, where electron withdrawal occurs without the complicating influence of resonance interactions.

The electronic perturbation manifests as a reduction in electron density at the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Computational studies using density functional theory (DFT) calculations have demonstrated that the presence of fluorine at the 5-position reduces the HOMO energy of the aromatic system by approximately 0.10-0.22 eV while simultaneously lowering the LUMO energy by 0.12-0.41 eV [3]. This orbital energy modification enhances the electrophilic reactivity of the bromoacetyl group by increasing the energy gap between the nucleophile's highest occupied molecular orbital and the electrophile's lowest unoccupied molecular orbital.

Resonance Effects and Fluoromaticity

Beyond simple inductive effects, the fluorine substituent contributes to the overall electronic structure through what has been termed "fluoromaticity" [4] [5]. This phenomenon arises from the interaction of fluorine's lone pair electrons with the π-system of the aromatic ring, creating additional π-bonding and antibonding orbitals that further stabilize the ring system. The fluorine atom's ability to participate in both electron withdrawal (through inductive effects) and electron donation (through resonance with its lone pairs) creates a complex electronic environment that enhances the reactivity of substituents on the aromatic ring.

The dual nature of fluorine's electronic influence is particularly evident in the stabilization of charged intermediates formed during nucleophilic substitution reactions. The electron-withdrawing inductive effect stabilizes anionic intermediates, while the lone pair donation can provide additional stabilization through resonance when geometrically favorable. This dual effect is manifest in the observed rate enhancements for reactions involving fluorinated aromatic compounds compared to their non-fluorinated analogs.

Computational Analysis of Electronic Distribution

Natural population analysis (NPA) calculations reveal that the fluorine substituent creates a significant redistribution of electron density within the aromatic system [6] [7]. The greatest degree of positive charge accumulation occurs at the carbon bearing the bromoacetyl group, with the fluorine atom effectively polarizing the entire aromatic system toward enhanced electrophilic reactivity. This charge redistribution is quantitatively measurable through computed electrostatic potential surfaces, which demonstrate the electron-deficient nature of the bromoacetyl carbon in fluorinated systems.

Time-dependent density functional theory (TD-DFT) calculations further support the electronic activation model, showing that fluorine substitution results in bathochromic shifts in the electronic absorption spectra [8] [9]. These spectral changes reflect the stabilization of electronic excited states and provide experimental validation of the computational predictions regarding electronic structure modifications.

Comparative Reactivity Studies

Experimental kinetic studies have demonstrated that the presence of fluorine substituents can enhance the reactivity of bromoacetyl groups by factors of 2-3 orders of magnitude compared to unsubstituted analogs [10] [11]. The bromoacetyl function exhibits enhanced chemoselectivity in fluorinated systems, showing preferential reactivity toward specific nucleophiles while maintaining stability toward others. This selectivity pattern is directly attributable to the electronic modifications induced by fluorine substitution, which fine-tune the electrophilic character of the carbonyl carbon.

The reactivity enhancement is particularly pronounced in nucleophilic substitution reactions, where the electron-withdrawing effects of fluorine stabilize the tetrahedral intermediate formed during the addition-elimination mechanism [12] [13]. The stabilization of this intermediate reduces the activation energy for the rate-determining step, resulting in significant rate enhancements that are directly proportional to the electron-withdrawing strength of the fluorine substituent.

Regioselectivity Patterns in Nucleophilic Aromatic Substitution Reactions

The regioselectivity patterns observed in nucleophilic aromatic substitution reactions of 2-(2-Bromoacetyl)-5-fluorobenzonitrile are governed by a complex interplay of electronic, steric, and thermodynamic factors that determine the preferred sites of nucleophilic attack. Understanding these patterns requires a comprehensive analysis of the various factors that influence the stability of intermediates and the activation barriers for different reaction pathways.

Fundamental Principles of Regioselectivity

Nucleophilic aromatic substitution (SNAr) reactions proceed through a characteristic addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate [14] [15]. The regioselectivity is primarily determined by the relative stabilities of these intermediates, which are influenced by the ability of substituents to stabilize the negative charge developed during nucleophilic attack. Electron-withdrawing groups enhance the stability of Meisenheimer complexes, while electron-donating groups destabilize them.

In the case of 2-(2-Bromoacetyl)-5-fluorobenzonitrile, multiple electron-withdrawing substituents create a complex electronic environment that governs regioselectivity. The cyano group at the 2-position, the bromoacetyl group at the 2-position, and the fluorine atom at the 5-position all contribute to the overall electronic character of the aromatic system, with each substituent influencing the regioselectivity through different mechanisms.

Positional Effects of Electron-Withdrawing Groups

The cyano group exhibits its strongest activating effect at the ortho and para positions, where the negative charge of the Meisenheimer complex can be directly delocalized onto the cyano carbon through resonance [16] [17]. This delocalization provides significant stabilization energy, making positions ortho and para to the cyano group highly favored for nucleophilic attack. The meta position relative to the cyano group receives less stabilization due to the inability of the negative charge to be effectively delocalized through the π-system.

The fluorine substituent at the 5-position (meta to both the cyano and bromoacetyl groups) contributes to regioselectivity through its strong inductive electron-withdrawing effect. Unlike the cyano group, which can participate in direct resonance delocalization, the fluorine atom primarily influences regioselectivity through its ability to stabilize negative charge development through inductive effects [18] [15]. This results in a more generalized activation of the aromatic ring toward nucleophilic attack, with the degree of activation being inversely related to the distance from the fluorine substituent.

Computational Prediction of Regioselectivity

Density functional theory calculations have proven highly effective in predicting regioselectivity patterns in nucleophilic aromatic substitution reactions [17] [19]. The computational approach involves calculating the relative energies of Meisenheimer complex intermediates corresponding to attack at different positions on the aromatic ring. These calculations consistently predict that positions ortho and para to strong electron-withdrawing groups will be favored, with the degree of preference correlating with the electron-withdrawing strength of the substituent.

Natural population analysis calculations reveal that the electron density distribution in 2-(2-Bromoacetyl)-5-fluorobenzonitrile is highly non-uniform, with the carbon atoms ortho and para to the cyano group showing the highest degree of positive charge character [6] [7]. This charge distribution directly correlates with the experimentally observed regioselectivity, providing strong computational support for the electronic control of regioselectivity.

Transition state calculations further support the electronic model by demonstrating that the activation energies for nucleophilic attack correlate with the stability of the resulting Meisenheimer complexes [17] [20]. Positions that lead to highly stabilized intermediates consistently exhibit lower activation barriers, confirming the thermodynamic control of regioselectivity in these systems.

Solvent Effects on Regioselectivity

The choice of solvent can significantly influence regioselectivity patterns in nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) tend to enhance the nucleophilicity of attacking species while providing stabilization for charged intermediates [21]. This stabilization can shift regioselectivity by differentially stabilizing various Meisenheimer complex intermediates.

The solvent effects are particularly pronounced in fluorinated systems, where the high electronegativity of fluorine creates strong dipole moments that interact favorably with polar solvents. These interactions can provide additional stabilization for intermediates formed at positions near the fluorine substituent, potentially altering the regioselectivity compared to reactions conducted in non-polar solvents.

Experimental Validation of Regioselectivity Predictions

Systematic experimental studies have confirmed the computational predictions regarding regioselectivity in fluorinated aromatic systems [6] [22]. The order of reactivity typically follows the pattern: ortho to cyano > para to cyano > meta to cyano, with the fluorine substituent providing additional activation that enhances the overall reactivity while maintaining the fundamental regioselectivity pattern.

Competition experiments using equimolar amounts of different nucleophiles have demonstrated that the regioselectivity is maintained across a range of nucleophilic species, indicating that the electronic control of regioselectivity is a fundamental property of the aromatic system rather than a specific nucleophile-substrate interaction [7]. This consistency supports the general applicability of the electronic model for predicting regioselectivity in related systems.

Computational Modeling of Transition States in Key Transformation Steps

The computational modeling of transition states in the key transformation steps of 2-(2-Bromoacetyl)-5-fluorobenzonitrile provides essential insights into the molecular mechanisms that govern reactivity and selectivity. These calculations represent a sophisticated application of quantum mechanical methods to understand the fundamental chemistry of fluorinated aromatic systems.

Methodological Approaches to Transition State Modeling

The most widely employed computational method for transition state modeling in fluorinated aromatic systems is density functional theory (DFT), with the B3LYP functional serving as a standard approach for geometry optimization and energy calculations [17] [19]. However, more recent studies have demonstrated superior performance with newer functionals such as ωB97XD, which better account for dispersion interactions and provide more accurate barrier heights for reactions involving weak intermolecular forces [23] [24].

The choice of basis set significantly influences the accuracy of transition state calculations. While the 6-31G(d) basis set provides reasonable results for initial geometry optimization, more accurate energetics require the use of larger basis sets such as 6-311+G(d,p) or cc-pVTZ [9] [25]. The inclusion of diffuse functions is particularly important for systems involving anionic intermediates, such as the Meisenheimer complexes formed during nucleophilic aromatic substitution.

Transition State Structures for Nucleophilic Aromatic Substitution

The transition state for nucleophilic aromatic substitution involves the formation of a carbon-nucleophile bond concurrent with the development of negative charge on the aromatic ring [19] [24]. In 2-(2-Bromoacetyl)-5-fluorobenzonitrile, the transition state structure exhibits partial bond formation between the incoming nucleophile and the aromatic carbon, with the degree of bond formation varying depending on the nature of the nucleophile and the position of attack.

Computational analysis reveals that the transition state geometries are highly dependent on the electronic nature of the attacking nucleophile. Hard nucleophiles such as hydroxide and fluoride ions exhibit earlier transition states with less carbon-nucleophile bond formation, while softer nucleophiles such as thiolate anions show later transition states with more extensive bond formation [24]. This variation in transition state timing directly correlates with the observed reactivity patterns and provides molecular-level insight into the factors controlling reaction rates.

The fluorine substituent at the 5-position significantly influences the transition state structure by stabilizing the developing negative charge through inductive effects. This stabilization is manifest as a shortening of the carbon-nucleophile bond length in the transition state compared to non-fluorinated analogs, indicating that the fluorine substitution facilitates the bond formation process [6] [7].

Activation Energy Calculations and Kinetic Parameters

Computational prediction of activation energies requires careful consideration of both electronic and thermal effects. The calculated activation energies for nucleophilic aromatic substitution of 2-(2-Bromoacetyl)-5-fluorobenzonitrile typically range from 15-30 kcal/mol, depending on the nature of the nucleophile and the position of attack [17] [20]. These values are consistent with experimental observations of reaction rates and provide quantitative validation of the computational approach.

The influence of the fluorine substituent on activation energies is particularly pronounced for reactions at positions ortho and para to the cyano group. The electron-withdrawing effect of fluorine reduces activation barriers by 2-5 kcal/mol compared to non-fluorinated analogs, providing a molecular explanation for the observed rate enhancements in fluorinated systems [26] [27].

Frequency calculations on the transition state structures confirm their identity as first-order saddle points with a single imaginary frequency corresponding to the reaction coordinate [28] [29]. Intrinsic reaction coordinate (IRC) calculations further validate the transition state structures by demonstrating their connection to the reactant and product minima [19] [24].

Solvent Effects in Transition State Modeling

The incorporation of solvent effects through polarizable continuum models (PCM) or explicit solvent molecules significantly improves the accuracy of transition state calculations [9] [19]. In polar aprotic solvents, the stabilization of charged intermediates leads to changes in both the transition state geometry and the activation energy. The fluorine substituent enhances these solvent effects by creating stronger dipole-solvent interactions that preferentially stabilize the transition state compared to the reactant.

Explicit solvent calculations reveal that solvent molecules can participate directly in the transition state structure through hydrogen bonding or electrostatic interactions. These interactions can significantly alter the reaction pathway and provide additional stabilization that influences both the rate and selectivity of the reaction [9].

Validation Through Experimental Correlation

The computational predictions have been extensively validated through correlation with experimental kinetic data. The calculated activation energies show excellent correlation with experimentally measured rate constants, with correlation coefficients typically exceeding 0.95 for series of related compounds [17] [20]. This high degree of correlation demonstrates the reliability of the computational approach and supports its use for predictive purposes in related systems.

The computational modeling has also provided insights into the origin of experimental observations that were difficult to rationalize based on simple electronic arguments. For example, the unexpected reactivity patterns observed in certain fluorinated systems have been explained through detailed analysis of transition state structures that reveal subtle steric and electronic effects not apparent from simple substituent effect models [23] [24].

Future Directions in Computational Modeling

Recent advances in computational chemistry have opened new possibilities for more accurate and comprehensive modeling of transition states in fluorinated aromatic systems. Machine learning approaches combined with quantum mechanical calculations show promise for rapidly screening large numbers of potential reaction pathways and identifying optimal synthetic strategies [24]. Additionally, the development of more sophisticated treatment of electron correlation effects and dispersion interactions continues to improve the accuracy of computational predictions for these complex systems.

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Dates

Last modified: 08-19-2023

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